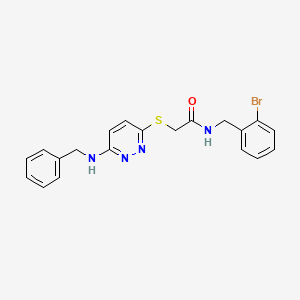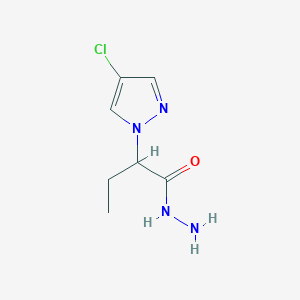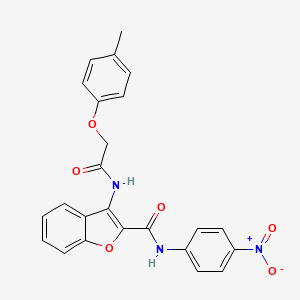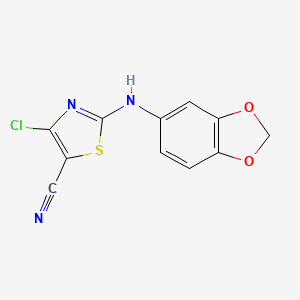
2-(1H-Pyrazol-3-yl)morpholine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1H-Pyrazol-3-yl)morpholine dihydrochloride” is an organic compound with a wide range of applications in scientific research. It is a member of the morpholine family of compounds and is composed of a morpholine ring structure with a pyrazole substituent. The CAS Number is 1316218-09-3 .
Synthesis Analysis
The synthesis of pyrazole derivatives is an important area of organic chemistry . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Molecular Structure Analysis
The molecular weight of “this compound” is 153.18 . The InChI Code is 1S/C7H11N3O/c1-2-9-10-6(1)7-5-8-3-4-11-7/h1-2,7-8H,3-5H2,(H,9,10) .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It is highly soluble in water and other organic solvents.Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
- A study reported a synthetic route for highly substituted 2,3-dihydrothiopyran-4-ones, demonstrating the utility of morpholine derivatives in facilitating complex chemical transformations (Bi et al., 2005).
- Research on morpholine triflate promoted the synthesis of dihydropyrano[2,3-c]pyrazoles, highlighting the role of morpholine derivatives in one-pot, multi-component chemical reactions for producing pyrazole-containing compounds (Zhou et al., 2016).
Medicinal Chemistry and Pharmacology
- A study on pyrazoline derivatives evaluated their anticholinesterase effects, which are significant for the treatment of neurodegenerative disorders. This suggests that compounds like 2-(1H-Pyrazol-3-yl)morpholine dihydrochloride could have potential applications in developing treatments for diseases such as Alzheimer's (Altıntop, 2020).
- Another study synthesized quinoline-based derivatives, including morpholine moieties, demonstrating broad-spectrum antimicrobial potency. This indicates the potential of morpholine derivatives in the development of new antimicrobial agents (Desai et al., 2012).
Material Science and Photochemistry
- Research on substituted naphthopyran compounds, including morpholino derivatives, discussed their photochromic properties. These findings suggest applications in developing photochromic materials, where compounds like this compound could play a role (Wang et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
Biochemical Pathways
Pyrazole derivatives have shown potential in creating scaffolds for anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities, suggesting that they may affect a variety of biochemical pathways.
Propriétés
IUPAC Name |
2-(1H-pyrazol-5-yl)morpholine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-2-9-10-6(1)7-5-8-3-4-11-7;;/h1-2,7-8H,3-5H2,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCICKVHEZHFTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2716501.png)


![Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2716507.png)

![3-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2716511.png)
![2,5-dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2716512.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2716513.png)
![(Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2716515.png)

![4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2716521.png)
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2716522.png)
![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2716523.png)
